(2-Methylpyrimidin-4-yl)methanethiol
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Overview
Description
(2-Methylpyrimidin-4-yl)methanethiol is a chemical compound with the molecular formula C6H8N2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a methyl group at the 2-position and a methanethiol group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrimidin-4-yl)methanethiol typically involves the functionalization of a pyrimidine ring. One common method is the reaction of 2-methylpyrimidine with methanethiol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like Raney nickel to facilitate the thiolation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves passing the starting materials through a packed column containing a catalyst under controlled temperature and pressure conditions. The continuous flow process offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyrimidin-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The methyl and methanethiol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like phosphorus oxychloride can be used to introduce halogen atoms into the pyrimidine ring.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives. These products can have different properties and applications depending on the nature of the substituents introduced.
Scientific Research Applications
(2-Methylpyrimidin-4-yl)methanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism of action of (2-Methylpyrimidin-4-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: A derivative with similar structural features but different functional groups.
2-Methylpyrimidine-4-ol: Another derivative with an alcohol group instead of a thiol group.
2-Isopropyl-6-methyl-4-pyrimidinol: A compound with similar pyrimidine core but different substituents
Uniqueness
(2-Methylpyrimidin-4-yl)methanethiol is unique due to its specific combination of a methyl group and a methanethiol group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H8N2S |
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Molecular Weight |
140.21 g/mol |
IUPAC Name |
(2-methylpyrimidin-4-yl)methanethiol |
InChI |
InChI=1S/C6H8N2S/c1-5-7-3-2-6(4-9)8-5/h2-3,9H,4H2,1H3 |
InChI Key |
DOFLOHDNUIQYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)CS |
Origin of Product |
United States |
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